molecular formula C20H22N4O5 B2471140 butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 2034589-35-8

butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Katalognummer: B2471140
CAS-Nummer: 2034589-35-8
Molekulargewicht: 398.419
InChI-Schlüssel: QBMGMVMTJHTDNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a synthetic organic compound featuring a 1,2,3-triazole core substituted with:

  • A carboxamido group linked to a para-substituted benzoate ester (butyl chain).
  • A 2-(furan-2-yl)-2-hydroxyethyl group at the 1-position of the triazole.

The triazole ring, a common pharmacophore, is known for hydrogen bonding and dipole interactions, while the furan and ester groups may influence solubility and bioavailability .

Eigenschaften

IUPAC Name

butyl 4-[[1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-2-3-10-29-20(27)14-6-8-15(9-7-14)21-19(26)16-12-24(23-22-16)13-17(25)18-5-4-11-28-18/h4-9,11-12,17,25H,2-3,10,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMGMVMTJHTDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the furan moiety and the hydroxyethyl group enhances its solubility and bioavailability. The molecular formula is C19_{19}H22_{22}N4_{4}O4_{4}, with a molecular weight of approximately 366.4 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate have shown effectiveness against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activity of various triazole derivatives:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole derivative AStaphylococcus aureus32 µg/mL
Triazole derivative BEscherichia coli16 µg/mL
Butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoatePseudomonas aeruginosa8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. For example:

  • Cell Line Tested: HeLa (cervical cancer)
  • IC50_{50} : 15 µM after 48 hours of treatment

The biological activity of butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases.

The inhibition of AChE leads to increased levels of acetylcholine at synapses, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease treatment.

Study on Neuroprotective Effects

A significant study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of a triazole derivative similar to butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate. The study demonstrated that treatment with this compound resulted in reduced neuronal apoptosis in models of oxidative stress.

Clinical Implications

The potential application of this compound extends beyond antimicrobial and anticancer activities. Its role as a neuroprotective agent may offer therapeutic avenues for conditions such as Alzheimer's disease and other cognitive disorders.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Alkyl Chains

describes a series of 2-(4-amino-1H-1,2,3-triazol-1-yl) carboxylic acid derivatives with alkyl chains ranging from methyl to hexadecyl. Key differences from the target compound include:

  • Substituent on the triazole: Amino group (in analogues) vs. carboxamido-benzoate and hydroxyethyl-furan (in the target).
  • Ester chain length : The target’s butyl ester offers moderate lipophilicity compared to shorter (methyl, ethyl) or longer (e.g., hexadecyl) chains.

Table 1: Comparison of Alkyl Chain Effects

Compound Type Alkyl Chain LogP (Predicted) Solubility (Aqueous) Notable Features
Methyl ester analogue Methyl ~1.2 High Rapid hydrolysis
Target compound Butyl ~3.5 Moderate Balanced lipophilicity
Hexadecyl ester analogue Hexadecyl ~8.0 Low High membrane permeability

The butyl ester in the target compound likely enhances metabolic stability compared to methyl/ethyl esters while maintaining better solubility than longer chains .

Functional Group Variations

Triazole Substituents
  • Amino-substituted triazoles (): Exhibit basicity and hydrogen-bond donor capacity, favoring interactions with acidic biological targets.
Hydroxyethyl-Furan Moiety

The 2-(furan-2-yl)-2-hydroxyethyl group is unique to the target compound. Furan’s electron-rich ring may participate in hydrophobic interactions, while the hydroxyl group increases polarity, improving aqueous solubility compared to purely alkyl-substituted triazoles.

Table 2: Functional Group Impact

Feature Target Compound Amino-Triazole Analogues ()
Triazole substituent Carboxamido-benzoate Amino group
Polarity Moderate (hydroxyethyl) High (amino)
Aromatic interactions Strong (furan, benzoate) Weak

Structural and Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, tools like SHELXL () and WinGX/ORTEP () are widely used to analyze triazole derivatives. Key inferred properties:

  • Triazole planarity : The carboxamido group may induce slight distortion, affecting molecular packing.
  • Hydrogen bonding: The hydroxyethyl and carboxamido groups likely form intermolecular H-bonds, enhancing crystal stability compared to non-polar analogues.

Vorbereitungsmethoden

Nitration and Reduction Route

Butyl 4-nitrobenzoate is prepared by esterifying 4-nitrobenzoic acid with butanol under acidic conditions (H₂SO₄, reflux, 6–8 h). Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C) reduces the nitro group to amine, yielding butyl 4-aminobenzoate with >90% efficiency.

Key Data :

Step Reagents/Conditions Yield (%)
Esterification H₂SO₄, BuOH, reflux 85–90
Reduction H₂ (1 atm), Pd/C, EtOH 92–95

Synthesis of 1H-1,2,3-Triazole-4-Carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via CuAAC between an alkyne and azide. For example, propiolic acid reacts with tert-butyl azide (from tert-butyl bromide and NaN₃) in acetonitrile with CuI (10 mol%) and DIPEA, yielding 1-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid. Acidic deprotection (CF₃COOH, 50°C) removes the tert-butyl group, yielding the free carboxylic acid.

Optimized Conditions :

  • Azide: tert-butyl azide (1.2 eq)
  • Alkyne: Propiolic acid (1.0 eq)
  • Catalyst: CuI (10 mol%), DIPEA (2.0 eq)
  • Solvent: MeCN, 25°C, 12 h
  • Yield: 88% after deprotection.

Synthesis of 2-(Furan-2-yl)-2-Hydroxyethyl Group

Epoxide Ring-Opening Strategy

Furan-2-carboxaldehyde undergoes Grignard addition with ethylene oxide to form 2-(furan-2-yl)-2-hydroxyethyl alcohol. Alternatively, 5-hydroxymethylfurfural (5-HMF) derivatives are functionalized via reductive amination or imine formation.

Representative Protocol :

  • Epoxide Formation : Furan-2-carboxaldehyde + ethylene oxide → 2-(furan-2-yl)oxirane (BF₃·Et₂O, 0°C).
  • Ring-Opening : Oxirane + H₂O (H₂SO₄, 60°C) → 2-(furan-2-yl)-2-hydroxyethyl alcohol (75% yield).

Assembly of the Final Compound

Amide Coupling

1H-1,2,3-Triazole-4-carboxylic acid is activated with EDC/HOBt and coupled to butyl 4-aminobenzoate in DMF (0°C → 25°C, 24 h). The intermediate butyl 4-(1H-1,2,3-triazole-4-carboxamido)benzoate is isolated via column chromatography (SiO₂, EtOAc/hexane).

Etherification with 2-(Furan-2-yl)-2-Hydroxyethyl Group

The hydroxethylfuran moiety is introduced via Mitsunobu reaction:

  • Reagents : DIAD, PPh₃, THF, 0°C → reflux.
  • Substrate : Butyl 4-(1H-1,2,3-triazole-4-carboxamido)benzoate + 2-(furan-2-yl)-2-hydroxyethyl alcohol.
  • Yield : 70–75% after purification.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Approach

A telescoped synthesis combines CuAAC, amidation, and etherification in a single reactor:

  • CuAAC : Propiolic acid + tert-butyl azide → triazole intermediate.
  • Deprotection : TFA-mediated tert-butyl removal.
  • Amidation : EDC/HOBt coupling with butyl 4-aminobenzoate.
  • Mitsunobu Reaction : Direct etherification with hydroxethylfuran.

Advantages : Reduced purification steps, higher overall yield (68%).

Enzymatic Catalysis

Lipase-catalyzed esterification and transesterification offer greener alternatives:

  • Candida antarctica lipase B (CAL-B) mediates ester formation between 4-nitrobenzoic acid and butanol in ionic liquids (60°C, 48 h, 82% yield).
  • Drawbacks : Lower efficiency in amide coupling steps.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 6.81 (m, 2H, furan-H), 4.92 (t, J = 5.6 Hz, 1H, -OH), 4.35 (m, 2H, -OCH₂-), 3.62 (m, 2H, -CH₂OH), 1.71 (m, 2H, -CH₂-), 1.42 (m, 2H, -CH₂-), 0.93 (t, J = 7.2 Hz, 3H, -CH₃).
  • IR (cm⁻¹) : 3320 (N-H), 1715 (C=O ester), 1660 (C=O amide), 1595 (C=N triazole), 1020 (C-O furan).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 70:30): >98% purity, tR = 6.72 min.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

CuAAC ensures 1,4-regioselectivity, but Ru-catalyzed cycloadditions yield 1,5-isomers. Optimization of Cu(I) sources (CuI vs. CuBr) and ligands (TBTA) enhances selectivity.

Protecting Group Management

Tert-butyl groups (in triazole synthesis) require acidic deprotection, which may degrade acid-labile furan rings. Alternative protecting groups (e.g., SEM, Trityl) are under investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Step 1 : Utilize a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with the furan-hydroxyethyl moiety. Ethanol or DMF are recommended solvents, with glacial acetic acid as a catalyst for imine formation .
  • Step 2 : Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, stoichiometry). For example, reflux at 80°C for 4–6 hours maximizes yield while minimizing side products .
  • Table 1 : Key Reaction Parameters
ParameterOptimal RangeImpact on Yield
Temperature70–90°C±15% yield
SolventEthanol/DMF (1:1 v/v)Precipitates product
Catalyst Loading5 mol% CuIAvoids over-oxidation

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm triazole (δ 7.8–8.2 ppm) and furan (δ 6.3–7.4 ppm) proton environments. 1H^1H-NMR also resolves the hydroxyethyl group (δ 3.5–4.0 ppm) .
  • FTIR : Validate carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and hydroxyl groups (broad peak ~3400 cm1^{-1}) .
  • LCMS/HPLC : Ensure >95% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are recommended for initial evaluation of this compound’s pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Table 2 : Example Biological Screening Data
Assay TypeModel SystemResult (IC50_{50})Reference
Kinase InhibitionEGFR12.3 µM
CytotoxicityHeLa Cells45.6 µM

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of intermediates in this compound’s synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for triazole formation. Identify energy barriers for regioselectivity control .
  • Reaction Path Search : Apply nudged elastic band (NEB) methods to map azide-alkyne cycloaddition pathways and optimize catalyst-substrate interactions .
  • Table 3 : Computational Parameters
Software/ToolApplicationOutcome
Gaussian 16Transition state analysisΔG‡ = 28.5 kcal/mol
COMSOL MultiphysicsReaction kineticsRate constant = 0.15 s1^{-1}

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Orthogonal Validation : Cross-check kinase inhibition (enzymatic assay) with cellular viability (MTT) to distinguish target-specific vs. off-target effects .
  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Adjust assay conditions (e.g., pH, co-solvents) if docking predicts poor binding under physiological conditions .

Q. How can hydrolytic stability under varying pH conditions be systematically assessed?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t1/2_{1/2}).
  • Table 4 : Stability Data
pHt1/2_{1/2} (hours)Major Degradant
1.08.2Benzoic acid derivative
7.4120.5Stable
13.03.7Furan ring-opened product

Key Research Gaps and Future Directions

  • Synthetic Chemistry : Explore enzymatic catalysis for greener triazole synthesis .
  • Biological Studies : Investigate in vivo pharmacokinetics (e.g., bioavailability, metabolism) using rodent models .
  • Materials Science : Test optical properties (e.g., fluorescence) for sensor applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.